2-{[1,1'-biphenyl]-4-yl}-N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Description
2-{[1,1'-Biphenyl]-4-yl}-N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide is a synthetic oxazolidinone derivative with a unique structural framework comprising a biphenyl acetamide moiety linked to a 3-(4-methoxyphenyl)-substituted oxazolidinone ring. Oxazolidinones are a class of antimicrobial agents known for their activity against gram-positive pathogens, including multidrug-resistant strains . The biphenyl group in this compound may enhance lipophilicity and membrane penetration, while the 4-methoxyphenyl substituent on the oxazolidinone ring could influence electronic and steric interactions with bacterial targets such as the 50S ribosomal subunit .
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-22-13-11-21(12-14-22)27-17-23(31-25(27)29)16-26-24(28)15-18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-14,23H,15-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVUUCVXVZZRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1,1'-biphenyl]-4-yl}-N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide is a synthetic derivative featuring a biphenyl moiety and an oxazolidinone structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C27H27N3O3
- Molecular Weight: 441.5 g/mol
- IUPAC Name: N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(4-phenylphenyl)-N-propan-2-ylacetamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The biphenyl and oxazolidinone groups can influence enzyme activity and receptor interactions, potentially leading to modulation of cellular pathways involved in disease processes.
Anticancer Activity
Recent studies have indicated that compounds with oxazolidinone structures exhibit promising anticancer properties. For instance, research has shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines.
Case Study:
In a study involving A549 lung cancer cells, compounds structurally related to this compound demonstrated an IC50 value of approximately 9 μM, indicating significant cytotoxicity and the ability to induce apoptosis through intrinsic pathways .
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for their antimicrobial properties. For instance, certain oxazolidinone derivatives have shown effectiveness against Gram-positive bacteria by inhibiting protein synthesis .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Type | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Oxazolidinone | 9 | Anticancer |
| Compound B | Oxadiazole | 0.25 | Antitumor |
| Compound C | Benzamide | 16.79 | Antimicrobial |
Research Findings
Research indicates that the introduction of methoxy groups and biphenyl moieties can enhance the lipophilicity and overall biological activity of these compounds. The unique electronic properties imparted by these groups may facilitate better interaction with biological targets.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the biphenyl group via Suzuki coupling.
- Synthesis of the oxazolidinone ring through condensation reactions.
These synthetic strategies are crucial for optimizing yield and purity for subsequent biological testing .
Comparison with Similar Compounds
Key Structural Differences :
- The 4-methoxyphenyl substituent may reduce metabolic degradation compared to electron-withdrawing groups (e.g., fluorine in linezolid) .
Pharmacological Activity
Antimicrobial Efficacy
- Linezolid : MIC values range from 0.5–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
- Radezolid : Exhibits 4–8-fold greater potency than linezolid against linezolid-resistant staphylococci (MIC: 0.12–0.5 µg/mL) .
- Target Compound: Limited direct data, but structural analogs with biphenyl groups (e.g., compound 19s in ) show moderate activity against gram-positive pathogens (MIC: 2–8 µg/mL) .
Resistance Profile
- Linezolid resistance arises via mutations in the 23S rRNA (e.g., G2576T). Radezolid and sutezolid retain activity against some linezolid-resistant strains due to optimized substituents .
- The biphenyl group in the target compound may reduce susceptibility to efflux pumps, a common resistance mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
